molecular formula C10H9FO3 B8720240 (Oxiran-2-yl)methyl 2-fluorobenzoate CAS No. 85515-51-1

(Oxiran-2-yl)methyl 2-fluorobenzoate

Cat. No.: B8720240
CAS No.: 85515-51-1
M. Wt: 196.17 g/mol
InChI Key: YOLFMTDVRJWTQZ-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl 2-fluorobenzoate is an epoxide-containing ester derivative characterized by an oxirane (epoxide) ring linked to a 2-fluorobenzoate group. This compound combines the reactivity of the epoxide ring with the electronic effects of the fluorine substituent on the aromatic ring.

  • Spectral Features: Based on similar epoxide esters, its ¹³C NMR spectrum is expected to exhibit signals near 68.56 ppm (O–CH₂), 46–52 ppm (epoxide carbons), and 172.94 ppm (C=O) . The IR spectrum would likely show a strong C=O stretch at ~1727 cm⁻¹ and C–O–C epoxide vibrations near 1258 cm⁻¹ .
  • Reactivity: The epoxide ring is susceptible to nucleophilic attack, while the fluorine atom may enhance electrophilic aromatic substitution resistance or alter solubility compared to non-fluorinated analogs.

Properties

CAS No.

85515-51-1

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c11-9-4-2-1-3-8(9)10(12)14-6-7-5-13-7/h1-4,7H,5-6H2

InChI Key

YOLFMTDVRJWTQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycidyl Methacrylate

Structure : Contains a methacrylate ester instead of 2-fluorobenzoate.
Key Differences :

  • Reactivity : The methacrylate group enables polymerization via radical initiation, whereas the 2-fluorobenzoate group may prioritize electrophilic substitution or hydrogen bonding due to fluorine’s electronegativity .
  • Applications : Glycidyl methacrylate is widely used in adhesives and coatings; the fluorinated analog might exhibit niche applications in pharmaceuticals or agrochemicals due to enhanced stability or bioactivity.

Methyl 2-Substituted Benzoates (Pesticide Esters)

Examples from include metsulfuron methyl ester and ethametsulfuron methyl ester , which feature triazine-linked sulfonylurea groups instead of an epoxide.
Key Differences :

  • Functionality : The sulfonylurea group in pesticides enables herbicidal activity via acetolactate synthase inhibition, whereas the epoxide in (oxiran-2-yl)methyl 2-fluorobenzoate may confer reactivity for crosslinking or drug delivery .
  • Stability: Fluorine in the benzoate position could reduce metabolic degradation compared to non-fluorinated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Epoxide Present Fluorine Substituent Key Applications C=O IR (cm⁻¹) ¹³C NMR C=O (ppm)
This compound Yes Yes (aromatic) Pharmaceuticals, Agrochemicals ~1727 ~172.94
Glycidyl Methacrylate Yes No Polymers, Adhesives 1720–1730 167–170
Metsulfuron Methyl Ester No No Herbicides N/A N/A

Table 2: Reactivity Comparison

Compound Epoxide Ring Reactivity Fluorine-Induced Effects
This compound High (nucleophilic opening) Enhanced electrophilic resistance
TMP Epoxide Moderate (steric hindrance) N/A
Glycidyl Methacrylate High (polymerization) N/A

Research Implications and Uniqueness

  • Bioactivity : Fluorine’s electronegativity may enhance binding to biological targets, as seen in fluorinated pharmaceuticals (e.g., flurazepam derivatives in ) .
  • Stereochemical Influence : If the compound has (2R) stereochemistry (as in ), enantioselective reactivity could be critical for applications in asymmetric synthesis .

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